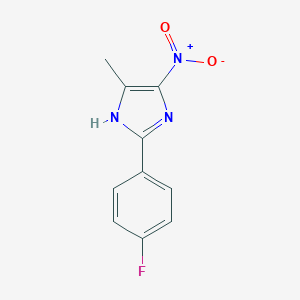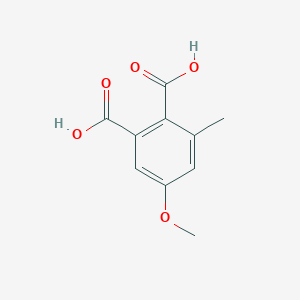
Ácido pent-1-en-1-ilborónico
Descripción general
Descripción
Pent-1-en-1-ylboronic acid is a chemical compound that belongs to the class of boronic acids. It has the molecular formula C5H11BO2 and a molecular weight of 113.95 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research .
Aplicaciones Científicas De Investigación
Pent-1-en-1-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Pent-1-en-1-ylboronic acid is a type of organoboron compound . The primary targets of organoboron compounds are typically carbon-based molecules in biochemical reactions . .
Mode of Action
Organoboron compounds are generally known to participate in carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling . In these reactions, the boron atom in the organoboron compound forms a bond with a carbon atom in another molecule, facilitating the formation of complex organic structures .
Biochemical Pathways
Organoboron compounds are often used in synthetic biology and metabolic engineering to construct complex biochemical pathways . They can be used to modify existing pathways or create new ones, enabling the synthesis of a wide range of organic compounds .
Result of Action
The ability of organoboron compounds to form carbon-carbon bonds can result in the synthesis of complex organic molecules, which can have various effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pent-1-en-1-ylboronic acid can be synthesized through several methods. One common method involves the use of Grignard reagents. For example, the reaction of 1-pentenylmagnesium bromide with trimethyl borate, followed by hydrolysis, yields pent-1-en-1-ylboronic acid . Another method involves the palladium-catalyzed borylation of alkenes using bis(pinacolato)diboron as the boron source .
Industrial Production Methods
Industrial production of pent-1-en-1-ylboronic acid typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Pent-1-en-1-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding alcohol or aldehyde.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: It can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The Suzuki-Miyaura coupling reaction typically uses palladium catalysts and bases such as potassium carbonate.
Major Products
Oxidation: The major products are pent-1-en-1-ol or pent-1-en-1-al.
Reduction: The major product is pentane.
Substitution: The major products are various substituted alkenes, depending on the coupling partner used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenylvinylboronic acid
- trans-1-Propen-1-ylboronic acid
- trans-2-Phenylvinylboronic acid
- Isopropylboronic acid
- trans-1-Heptenylboronic acid
Uniqueness
Pent-1-en-1-ylboronic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable boronate esters and its reactivity in the Suzuki-Miyaura coupling reaction make it a valuable compound in organic synthesis .
Propiedades
IUPAC Name |
[(E)-pent-1-enyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKWJOZHNDPWIM-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59239-44-0 | |
| Record name | (1E)-(Pent-1-en-1-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




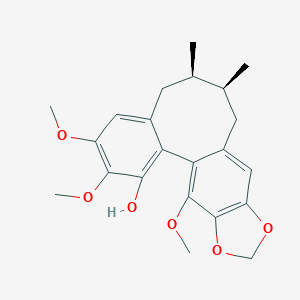
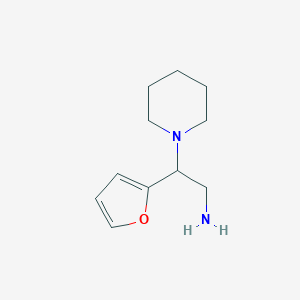

![N-[(E,3R,4R,5R,9S,10S,11S)-11-[(1S,3S,4S,5S,7R,8S,9R,12E,14E,17S,19S)-4,17-dihydroxy-3,5,7-trimethoxy-4,8,14-trimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-10-hydroxy-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B12763.png)
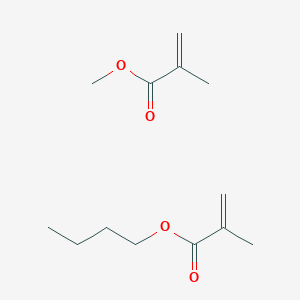
![Octreotide[reduced]](/img/structure/B12769.png)

